Saniculoside B
Description
Saniculoside N is a triterpene saponin glycoside isolated from Sanicula europaea L., a plant traditionally used in ethnomedicine. It was first characterized by Arda et al. (1997) and demonstrated anti-HIV activity in vitro, with rosmarinic acid identified as a co-active phenolic compound . Structurally, Saniculoside N consists of a glycosylated oleanene backbone with a unique 21β-angeloyloxy substitution and a trisaccharide chain (arabinopyranosyl-glucopyranosyl-glucuronopyranosyl propyl ester) . Its molecular weight is 1100.58 g/mol (CASRN: 196955-52-9), distinguishing it from simpler phenolic acids and alkaloids found in the same plant .
Properties
CAS No. |
100578-10-7 |
|---|---|
Molecular Formula |
C42H68O16 |
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9R,12aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O16/c1-37(2)14-19-18-8-9-22-39(5)12-11-24(38(3,4)21(39)10-13-40(22,6)41(18,7)32(51)33(52)42(19,17-44)23(45)15-37)56-36-31(28(49)27(48)30(57-36)34(53)54)58-35-29(50)26(47)25(46)20(16-43)55-35/h8,19-33,35-36,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21?,22?,23-,24?,25-,26+,27+,28+,29-,30+,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1 |
InChI Key |
QEMHCTDQIZWXQJ-FEIQRRBRSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC(C[C@H]5O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saniculoside B typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing extraction and purification techniques. Large-scale production would likely involve the cultivation of Sanicula plants, followed by solvent extraction and chromatographic purification to obtain the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Saniculoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Saniculoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in phytochemical studies and for the synthesis of novel derivatives.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities.
Mechanism of Action
Saniculoside B exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Saniculoside N belongs to the triterpene saponin class, which shares structural and functional similarities with other plant-derived glycosides. Below is a detailed comparison with related compounds based on molecular properties, sources, and bioactivity:
Structural and Functional Comparison
Key Contrasts
Bioactivity Profile: Saniculoside N and rosmarinic acid from S. europaea both exhibit anti-HIV activity, but Saniculoside N’s mechanism involves viral entry inhibition, while rosmarinic acid targets reverse transcriptase . Durantoside I and Ailantinol B lack antiviral activity but show strong antifungal and antiparasitic effects, respectively .
Structural Complexity: Saniculoside N’s trisaccharide chain and angeloyloxy group enhance its solubility and membrane interaction, critical for antiviral activity. In contrast, simpler triterpenes like Ailantinol B lack glycosylation, limiting their bioavailability .
Taxonomic Sources: Saniculoside N is unique to Sanicula species, while Durantoside I and Ailantinol B are isolated from unrelated genera (Duranta and Ailanthus), reflecting divergent evolutionary roles .
Pharmacological Synergy
- In S. europaea, Saniculoside N and rosmarinic acid act synergistically: the saponin enhances cellular uptake of rosmarinic acid, amplifying anti-HIV effects . This synergy is absent in plants producing单一 saponins or phenolic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
